N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide
Description
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide (CAS: 95834-07-4; molecular formula: C₁₆H₁₆N₄O) is a pyrazole derivative featuring a phenyl group, a pyrrole ring, and an acetamide moiety. Its synthesis involves pyrazole ring formation via hydrazine and 1,3-diketone reactions, followed by pyrrole ring cyclization .
Properties
CAS No. |
95834-07-4 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C16H16N4O/c1-13(21)17-11-14-12-18-20(15-7-3-2-4-8-15)16(14)19-9-5-6-10-19/h2-10,12H,11H2,1H3,(H,17,21) |
InChI Key |
DMWFUSKNAGJKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated its potential as an antiviral agent, particularly against hepatitis C virus.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2, an enzyme involved in inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Structural Analogues
The compound’s core pyrazole-pyrrole-acetamide architecture is shared with several derivatives, but substituent variations significantly alter properties. Key analogues include:
Physicochemical Properties
- Molecular Weight and Polarity : The parent compound (280.32 g/mol) is heavier than simpler analogues like N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide (229.28 g/mol), primarily due to the pyrrole ring and extended acetamide chain .
- Solubility: The pyrrole ring and acetamide group enhance polarity compared to non-polar derivatives like 1,3-diphenylpyrazole carboxaldehydes .
Uniqueness and Advantages
The compound’s pyrrole-pyrazole-acetamide triad confers distinct advantages:
- Dual Bioactivity : Combines anti-inflammatory (COX-2) and antiviral effects, unlike narrower-scope analogues .
- Synthetic Versatility : Reactive sites (e.g., pyrazole C3/C4, acetamide α-carbon) allow derivatization, as seen in chloro- and bromophenyl variants .
- Structural Stability : Intramolecular hydrogen bonding (N–H⋯O) stabilizes the molecule, a feature shared with naphthalene-based acetamides but absent in simpler pyrazoles .
Research Implications
- Antiviral Optimization : Structural tweaks (e.g., halogenation) could enhance potency against RNA viruses, guided by analogues like ’s chloro-derivative .
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